1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-(3-methylphenyl)urea
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Overview
Description
3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(3-METHYLPHENYL)UREA is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, methoxyphenyl groups, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(3-METHYLPHENYL)UREA typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro compounds. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(3-METHYLPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(3-METHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Steviol Glycoside: A natural sweetener with a glycoside structure, used in food and beverage industries.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization processes.
Uniqueness
3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(3-METHYLPHENYL)UREA is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler compounds, its structure allows for diverse modifications and interactions, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C21H24N4O4 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H24N4O4/c1-5-25(21(26)22-16-8-6-7-14(2)11-16)13-19-23-20(24-29-19)15-9-10-17(27-3)18(12-15)28-4/h6-12H,5,13H2,1-4H3,(H,22,26) |
InChI Key |
DWEHIDRGQYJZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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